molecular formula C6H9N3O2 B1452461 1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester CAS No. 1034197-43-7

1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester

Cat. No.: B1452461
CAS No.: 1034197-43-7
M. Wt: 155.15 g/mol
InChI Key: RIFPCPJNWVIYQL-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester is an organic compound with the molecular formula C6H9N3O2 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazole-3-carboxylic acid
  • 3-Methyl-1H-1,2,4-triazole
  • 3,5-Dimethyl-4H-1,2,4-triazole

Uniqueness

1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.

Properties

IUPAC Name

methyl 1-ethyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-9-4-7-5(8-9)6(10)11-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFPCPJNWVIYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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